REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[F:12].[CH3:13][OH:14]>C1(C)C=CC=CC=1.[Ag-]=O>[F:12][C:4]1[CH:5]=[CH:6][C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:3]=1[CH2:2][O:14][CH3:13]
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Name
|
|
Quantity
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24.6 g
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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45 g
|
Type
|
catalyst
|
Smiles
|
[Ag-]=O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered through silica gel
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Type
|
WASH
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Details
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The product is fractionally eluted with a gradient of cyclohexane and 25:1 cyclohexane/ethyl acetate
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Type
|
CONCENTRATION
|
Details
|
The product fractions are concentrated to dryness under reduced pressure
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Type
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CUSTOM
|
Details
|
dried under reduced pressure
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Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])COC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |